molecular formula C16H12F3NO4 B3000475 2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid CAS No. 438029-98-2

2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid

Cat. No.: B3000475
CAS No.: 438029-98-2
M. Wt: 339.27
InChI Key: XWGJXKXVKFOJBZ-UHFFFAOYSA-N
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Description

2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid is a chemical compound with a molecular weight of 339.27 . It has the IUPAC name 2-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzoic acid . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12F3NO4/c17-16(18,19)10-4-3-5-11(8-10)20-14(21)9-24-13-7-2-1-6-12(13)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 339.27 . It is a powder . The compound’s IUPAC name is 2-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzoic acid . Its InChI code is 1S/C16H12F3NO4/c17-16(18,19)10-4-3-5-11(8-10)20-14(21)9-24-13-7-2-1-6-12(13)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Zhao et al. (2010) synthesized a related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, demonstrating the potential for creating complex molecular structures with benzoic acid derivatives. This research provides insights into the synthesis and crystal structure determination of such compounds (Zhao et al., 2010).

Photoluminescence Properties

  • Gao, Zhang, and Li (2016) studied the effect of substituent groups on the benzene ring of benzoic acid derivatives on the photoluminescence property of complexes. This research could inform the development of materials with specific optical properties using benzoic acid derivatives (Gao, Zhang, & Li, 2016).

Coordination Compounds and Luminescence

  • Sivakumar et al. (2010) explored the synthesis and crystal structures of lanthanide 4-benzyloxy benzoates, highlighting the influence of electron-withdrawing and electron-donating groups on luminescent properties. This research is relevant for understanding how modifications to benzoic acid derivatives can affect the photophysical properties of coordination compounds (Sivakumar et al., 2010).

Functional Applications in Wastewater Treatment

  • Martinez-Quiroz et al. (2017) reported the use of carbamoyl benzoic acids in wastewater treatment processes. This research indicates potential applications of benzoic acid derivatives in environmental remediation and water purification (Martinez-Quiroz et al., 2017).

Properties

IUPAC Name

2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO4/c17-16(18,19)10-4-3-5-11(8-10)20-14(21)9-24-13-7-2-1-6-12(13)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGJXKXVKFOJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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